molecular formula C9H8N2 B7722446 2-Aminoquinoline CAS No. 31135-62-3

2-Aminoquinoline

Cat. No. B7722446
CAS RN: 31135-62-3
M. Wt: 144.17 g/mol
InChI Key: GCMNJUJAKQGROZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Aminoquinoline is a derivative of quinoline and is notable for its roles as antimalarial drugs . It is also known as 2-Quinolinamine .


Synthesis Analysis

The synthesis of 2-aminoquinolines can be achieved through several chemical reactions including Claisen-Schmidt condensation, 1,3-dipolar cycloaddition, one-pot multicomponent reactions (MCRs), and reductive amination . A rhodium (II) catalyzed efficient and convenient method for the synthesis of 2-aminoquinoline derivatives from 2-quinolones and N-sulfonyl-1,2,3-triazoles has been reported .


Molecular Structure Analysis

The molecular formula of 2-Aminoquinoline is C9H8N2 . The structure is also available as a 2D Mol file .


Chemical Reactions Analysis

The synthesis of 2-aminoquinolines involves several chemical reactions including Claisen-Schmidt condensation, 1,3-dipolar cycloaddition, one-pot multicomponent reactions (MCRs), and reductive amination . A rhodium (II) catalyzed method has been reported for the synthesis of 2-aminoquinoline derivatives from 2-quinolones and N-sulfonyl-1,2,3-triazoles .


Physical And Chemical Properties Analysis

2-Aminoquinoline has a molecular weight of 144.1732 . The boiling point is 304.9±15.0 °C at 760 mmHg . The fusion temperature is 402.65 K .

Scientific Research Applications

Mechanism of Action

Target of Action

2-Aminoquinoline, a derivative of quinoline, primarily targets the JNK Phosphorylation . This compound has been found to be active in a mouse model of MPTP-induced Parkinson Disease . Quinoline is also known to possess a wide range of medicinal potentials due to its simple chemistry, ease of synthesis, and a wide variety of biological potentials in both natural and synthetic derivatives .

Mode of Action

It is thought to interfere with the cellular respiration of the parasite by generating oxygen free radicals and deregulating the electron transport . Like other quinoline derivatives, it is thought to inhibit heme polymerase activity, resulting in the accumulation of free heme, which is toxic to the parasites . The drug binds the free heme, preventing the parasite from converting it to a less toxic form .

Biochemical Pathways

The biochemical pathways affected by 2-Aminoquinoline are related to its antimalarial properties. The 8-aminoquinoline class of compounds, which includes 2-Aminoquinoline, has demonstrated effectiveness against the persistent liver stage of the hypnozoite-forming strains Plasmodium vivax and Plasmodium ovale, as well as Stage V gametocytes of Plasmodium falciparum .

Pharmacokinetics

For related compounds like primaquine, an 8-aminoquinoline, the pharmacokinetic properties can be described by one-compartment disposition kinetics with a transit-absorption model . Body weight was implemented as an allometric function on the clearance and volume parameters for all compounds .

Result of Action

The molecular and cellular effects of 2-Aminoquinoline’s action include reduced motor deficiencies and inhibited MPP+ activated astrocyte apoptosis in a mouse model of MPTP-induced Parkinson Disease . It also regulated the Bax/Bcl-2 ratio by targeting p-JNK .

Action Environment

Environmental factors can significantly affect the innate stimulatory capacity of quinoline proteins . .

Safety and Hazards

2-Aminoquinoline is harmful if swallowed and causes skin irritation and serious eye damage. It may also cause respiratory irritation .

Future Directions

The recent advances in chemistry, medicinal potential, and pharmacological applications of quinoline motifs, including 2-Aminoquinoline, have unveiled their substantial efficacies for future drug development . The rearranged phenyl ether- and aniline-linked 2-aminoquinoline derivatives have been designed to disrupt the promiscuous binding pharmacophore and diminish off-target interactions while preserving potency, isoform selectivity, and cell permeability .

properties

IUPAC Name

quinolin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2/c10-9-6-5-7-3-1-2-4-8(7)11-9/h1-6H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCMNJUJAKQGROZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2060381
Record name 2-Quinolinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2060381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 2-Aminoquinoline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034175
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS RN

580-22-3, 31135-62-3
Record name 2-Aminoquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=580-22-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Aminoquinoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000580223
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quinolinamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031135623
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-AMINOQUINOLINE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58387
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-AMINOQUINOLINE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57739
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Quinolinamine
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Quinolinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2060381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Quinolin-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.600
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-AMINOQUINOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GR9M8HW75Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2-Aminoquinoline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034175
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

131.5 - 132.5 °C
Record name 2-Aminoquinoline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034175
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

The conversion of (4-chloroquinolin-7-yl)methyl ether B to compound IA is accomplished with an appropriate amine at temperatures between 0-200° C. optionally in a sealed tube and/or under microwave irradiation, either using a large excess of the amine without solvent, or on reaction with a 2-20-fold excess, in a suited solvent such as ethanol or 1-methylpyrrolidin-2-one, optionally in the presence of lithium chloride or sodium iodide and pyridine. In the case of R30=halogen, the isomeric 2-aminoquinoline derivative, which may result as a side product, is separated from the desired 4-aminoquinoline, e.g., by chromatography or crystallization.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Synthesis routes and methods II

Procedure details

In a Skraup synthesis, a phenylene diamine (148) or a nitroaniline is reacted with glycerine (149) and sulfuric acid or arsenic acid and an oxidizing agent, such as m-nitrobenzene sulfonic acid (Scheme 66). ##STR86## An intermediate amino- or nitro-guinoline or isoguinoline is produced. In the case of the amino-quinoline, it is not isolated, as it reacts immediately with excess reagents to yield the phenanthroline. If a nitro-aniline has been used to produce a nitroguinoline, it is isolated and purified if necessary. This often removes large amounts of tars produced by the Skraup synthesis. The nitro group is then reduced by standard conditions to yield an aminoquinoline. The aminoquinoline is then subjected to another Skraup reaction (sulfuric or arsenic acid, or both, glycerins and m-nitrobenzenesulfonic acid) to yield the phenanthroline.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

6-Bromo-2-chloroquinoline (200 mg, 0.8 mmol) and N-methylbenzylamine (2 mL) were heated at 120° C. for 16 hours. Extraction from 2M NaOH into DCM and drying on Na2SO4 gave the crude 2-aminoquinoline. This was converted, via Methods 3 and 5, to compound 204 (110 mg, 46%). [M−H]−=291.1 m/z. Activity: A
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

6-Bromo-2-chloroquinoline (250 mg, 1.0 mmol) and N-methylaniline (2 mL) were heated at 120° C. for 16 hours. Extraction from 2M NaOH into DCM and drying on Na2SO4 gave the crude 2-aminoquinoline. This was converted, via Methods 3 and 5, to compound 205 (88 mg, 31%). [M−H]−=277.0 m/z. Activity: B
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Aminoquinoline
Reactant of Route 2
2-Aminoquinoline
Reactant of Route 3
2-Aminoquinoline
Reactant of Route 4
2-Aminoquinoline
Reactant of Route 5
Reactant of Route 5
2-Aminoquinoline
Reactant of Route 6
2-Aminoquinoline

Q & A

Q1: How do 2-aminoquinoline derivatives interact with their biological targets?

A1: Research indicates that the interaction mechanism varies depending on the specific derivative and its target. For example, 2-aminoquinoline-based neuronal nitric oxide synthase (nNOS) inhibitors bind to the enzyme's active site, mimicking the substrate, L-arginine, and competing for binding with the conserved active site glutamate residue. [] This interaction effectively inhibits nNOS activity, reducing nitric oxide production. [] In contrast, certain 2-aminoquinoline derivatives act as Src Homology 3 (SH3) domain ligands, binding to the proline-rich peptide-binding site. [] The specific interactions within this binding site can be further modulated by introducing substituents on the 2-aminoquinoline core, leading to variations in binding affinity and selectivity. [, ]

Q2: How does the position of substituents on the 2-aminoquinoline core affect its activity?

A2: The position of substituents significantly influences the binding affinity and selectivity of 2-aminoquinoline derivatives. Studies on 2-aminoquinoline as Tec SH3 domain ligands revealed that 6-substituted compounds exhibited the highest affinity, while 5-substituted compounds showed comparable binding to unsubstituted 2-aminoquinoline. Conversely, 7-substituted compounds generally displayed similar or lower affinity compared to the unsubstituted parent compound. [] These findings suggest that the 6-position plays a crucial role in enhancing binding affinity for SH3 domains.

Q3: Can you provide an example of how structural modifications to the 2-aminoquinoline scaffold led to improved activity?

A3: In the pursuit of potent and selective nNOS inhibitors, researchers explored modifications to the 2-aminoquinoline scaffold. Introduction of a benzonitrile group at the 7-position, along with methylation of the aminoquinoline core, significantly enhanced both the potency and isoform selectivity for nNOS over eNOS. [, ] These structural modifications highlight the importance of fine-tuning the scaffold to optimize interactions with the target, ultimately leading to improved inhibitory activity.

Q4: Are there any structural features of 2-aminoquinoline derivatives that contribute to off-target binding, and how can this be addressed?

A4: Research suggests that the lipophilic nature of certain 2-aminoquinoline derivatives can contribute to off-target binding in the central nervous system (CNS). [, ] To mitigate this, researchers have explored the introduction of hydrophilic groups, such as a polar substituent near the cyano group or aniline and phenyl ether linkages, to interrupt the lipophilic pharmacophore. [, ] These modifications have shown promise in reducing off-target binding while maintaining or improving potency and selectivity for the desired target.

Q5: What are some key methods for synthesizing 2-aminoquinoline derivatives?

A5: Numerous synthetic routes to 2-aminoquinoline derivatives exist, each with its own advantages and limitations:

  • One-Pot Synthesis: Several one-pot procedures have been developed, offering shorter reaction times and improved yields. Examples include:
    • Iodine-promoted formal [5+1] annulation of 2-vinylanilines with thiuram disulfides. []
    • Palladium-catalyzed oxidative coupling of 2-vinylanilines with isocyanides. [, ]
    • Rhodium(II)-catalyzed reactions between 2-quinolones and N-sulfonyl-1,2,3-triazoles. []
  • Dehydrogenative Synthesis: This approach uses singlet diradical Ni(II)-catalysts to synthesize quinolines, 2-aminoquinolines, and quinazolines from readily available starting materials. []

Q6: Can you provide a specific example of a recent synthetic method for 2-aminoquinolines?

A6: One recent example involves a KHMDS-mediated ring-opening/reconstruction of anthranils with arylacetonitriles. This method allows for the construction of multisubstituted 2-aminoquinoline N-oxides from readily available starting materials. [] This method offers advantages in terms of atom economy and functional group tolerance, highlighting the ongoing development of efficient and versatile synthetic approaches for these valuable compounds.

Q7: What are some potential applications of 2-aminoquinoline derivatives in medicinal chemistry?

A7: 2-Aminoquinoline derivatives show promise in various therapeutic areas:

  • Neurodegenerative Diseases: As potent and selective nNOS inhibitors, they hold potential for treating conditions like Alzheimer's and Parkinson's disease. [, , , , ]
  • Osteoarthritis: Studies indicate that 2-aminoquinoline can inhibit articular cartilage degradation in osteoarthritis rat models, likely through its anti-inflammatory effects and downregulation of NF-κB activation. []
  • Other Applications: Research suggests potential for targeting other biological pathways, including SH3 domain-mediated protein-protein interactions, offering possibilities for developing novel therapeutics for a range of diseases. [, ]

Q8: What are some key areas for future research on 2-aminoquinolines?

A8: Future research on 2-aminoquinolines could focus on:

  • Improving Pharmacokinetic Properties: Optimizing absorption, distribution, metabolism, and excretion (ADME) profiles to enhance bioavailability and drug-like properties. []
  • Developing Targeted Therapies: Designing drug delivery systems that specifically deliver these compounds to target tissues, enhancing efficacy and reducing potential side effects. []
  • Understanding Resistance Mechanisms: Investigating potential resistance mechanisms and exploring strategies to overcome them, ensuring long-term therapeutic efficacy. []
  • Assessing Long-Term Safety: Conducting comprehensive toxicology studies to evaluate the long-term safety and potential risks associated with 2-aminoquinoline-based therapies. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.